![molecular formula C19H20N4O3 B2543694 3-(1-(2,5-dimethylfuran-3-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one CAS No. 2034297-76-0](/img/structure/B2543694.png)
3-(1-(2,5-dimethylfuran-3-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-(1-(2,5-dimethylfuran-3-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one” is a chemical compound with the molecular formula C19H20N4O3 . It is available for purchase from various chemical suppliers.
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of 1-H-pyrazole-3-carboxamide derivatives have been designed and synthesized that exhibit excellent FLT3 and CDK inhibition and antiproliferative activities . Another study reported the synthesis of a novel series of 3- (1- (1-substituted piperidin-4-yl)-1H-1,2,3-triazol-4-yl)-5-substituted phenyl-1,2,4-oxadiazoles bearing 1,2,3-triazole and piperidine ring in one step from amidoxime using Carbonyl diimidazole (CDI) and K (2)CO (3) .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various computational and experimental techniques. The PubChem database provides a detailed description of the compound’s structure, including its IUPAC name, InChI, InChIKey, and Canonical SMILES .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be computed using various computational tools. According to the PubChem database, the compound has a molecular weight of 352.394 g/mol, XLogP3-AA of 5, Hydrogen Bond Donor Count of 0, Hydrogen Bond Acceptor Count of 5, Rotatable Bond Count of 5, Exact Mass of 548.27874102 g/mol, Monoisotopic Mass of 548.27874102 g/mol, Topological Polar Surface Area of 69.9 Ų, Heavy Atom Count of 41, and Formal Charge of 0 .Applications De Recherche Scientifique
Novel Multicomponent Synthesis
A study by Rahmani et al. (2018) illustrates the efficiency of using ionic liquids supported on functionalized nanosilica as reusable catalysts in the synthesis of pyridine-pyrimidines derivatives, showcasing the potential for green chemistry applications in synthesizing complex molecules including pyrido[2,3-d]pyrimidin-4(3H)-one derivatives (Rahmani et al., 2018).
Heterocyclic Compound Synthesis
Abu‐Hashem et al. (2020) reported on the synthesis of novel benzodifuranyl and thiazolopyrimidines derived from visnaginone and khellinone as anti-inflammatory and analgesic agents, indicating the importance of pyrimidine derivatives in drug discovery (Abu‐Hashem et al., 2020).
Antimicrobial Activity
Research by Al-Haiza et al. (2003) on coumarin derivatives, including pyridino and pyrrolo derivatives of pyranopyrimidines, highlights their potential antimicrobial properties, suggesting the utility of pyrimidine cores in developing new antimicrobial agents (Al-Haiza et al., 2003).
One-Pot Synthesis Techniques
Bararjanian et al. (2010) demonstrated a one-pot synthesis of 2-aminopyrimidinones, which could potentially be applied to the synthesis of related pyrimidine derivatives, highlighting the efficiency of such methods in creating pharmacologically relevant compounds (Bararjanian et al., 2010).
Antiviral and Cytotoxic Agents
El-Subbagh et al. (2000) synthesized a series of pyridines and pyrimidines with significant in vitro antiviral and antitumor activities, showcasing the potential of pyrimidine derivatives in therapeutic applications (El-Subbagh et al., 2000).
Propriétés
IUPAC Name |
3-[1-(2,5-dimethylfuran-3-carbonyl)piperidin-4-yl]pyrido[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3/c1-12-10-16(13(2)26-12)18(24)22-8-5-14(6-9-22)23-11-21-17-15(19(23)25)4-3-7-20-17/h3-4,7,10-11,14H,5-6,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFGOHQZOBBCMIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)N2CCC(CC2)N3C=NC4=C(C3=O)C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-(2,5-dimethylfuran-3-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-bromo-6-methyl-1H-pyrazolo[3,4-c]pyridin-7-one](/img/structure/B2543612.png)
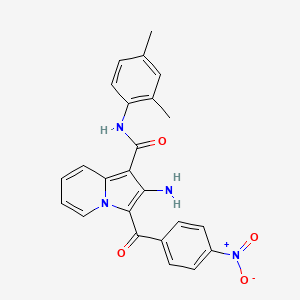
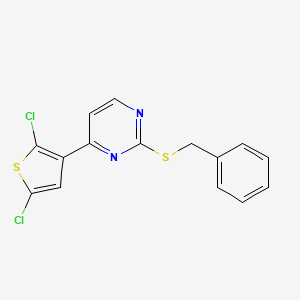
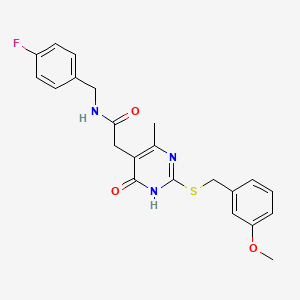
![[(3-Isopropyl-1,2,4-oxadiazol-5-YL)methyl]amine hydrochloride](/img/no-structure.png)
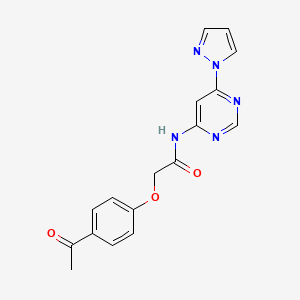
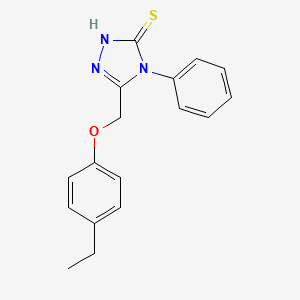
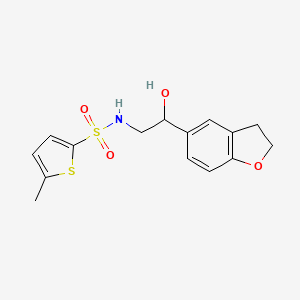
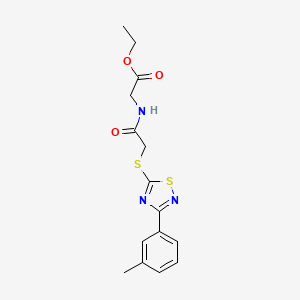
![N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N,4-dimethylbenzenesulfonamide](/img/structure/B2543626.png)
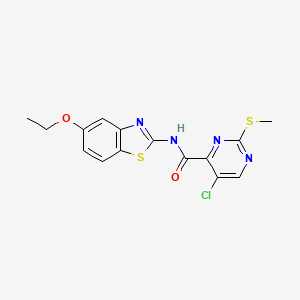
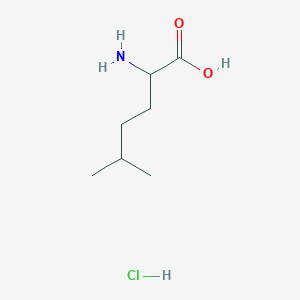
![2-(benzimidazo[1,2-c]quinazolin-6-ylthio)-N-(3-methoxypropyl)acetamide](/img/structure/B2543633.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2543634.png)